molecular formula C14H13BrN2O2 B5661672 N-(5-bromopyridin-2-yl)-3-ethoxybenzamide

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide

Cat. No.: B5661672
M. Wt: 321.17 g/mol
InChI Key: CNZPRPRMVOSWHC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromopyridine moiety attached to an ethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds with diverse functional groups.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethoxybenzamide part of the molecule can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is unique due to the combination of the bromopyridine and ethoxybenzamide moieties, which confer specific chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZPRPRMVOSWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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